7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Descripción
Propiedades
IUPAC Name |
7-methoxy-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c1-20-10-5-4-9-7-11(16(19)21-12(9)8-10)14-17-18-15(22-14)13-3-2-6-23-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYILVWATKQYSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-2H-chromen-2-one with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and chromenone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study : A study published in ResearchGate demonstrated that similar compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.6 | Cell cycle arrest at G1 phase |
Antimicrobial Properties
The thiophene ring present in the compound enhances its interaction with microbial targets, making it a candidate for antimicrobial applications.
Research Findings : In a comparative study, derivatives containing thiophene and oxadiazole exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics .
| Microorganism | MIC (µg/mL) | Standard Antibiotic (Control) |
|---|---|---|
| Staphylococcus aureus | 25 | Penicillin |
| Escherichia coli | 30 | Ampicillin |
Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging.
Application Example : A study highlighted the use of oxadiazole derivatives as fluorescent markers for cellular imaging due to their high quantum yields and stability under physiological conditions . This application is vital for tracking cellular processes and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Coumarin-Oxadiazole Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy (CD-5) and nitro (CD-6) substituents on benzophenone modulate enzyme inhibition, with nitro groups showing stronger activity due to electron withdrawal .
- Thiophene vs. Aromatic Rings : The thiophene in the target compound may improve π-π stacking compared to phenyl (e.g., CD-5) or pyridinyl () groups, influencing binding to biological targets .
- Synthetic Feasibility : Yields for thiophene-containing analogs (e.g., 60% for Compound 25, ) are comparable to other derivatives, indicating robust synthetic routes .
Key Observations :
- Enzyme Inhibition: The target compound’s lack of a benzophenone moiety (unlike CD-5–CD-13) may reduce dual α-glucosidase/α-amylase activity but could offer selectivity for other targets .
- Antimicrobial Potential: Thiophene-containing analogs (e.g., Compound 25) show moderate antimicrobial activity, suggesting the target compound may share this trait .
Physicochemical and Crystallographic Properties
- Polymorphism : Analogous coumarin-oxadiazole compounds () exhibit multiple polymorphic forms, which could influence bioavailability. Thiophene’s planar structure may favor stable crystal packing .
- Molecular Weight : The target compound (MW ~368.35 g/mol) is within the drug-like range, similar to CD-5 (MW ~420 g/mol) and smaller than hexyl-substituted derivatives (e.g., , MW 420.46) .
Actividad Biológica
7-Methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that combines the structural features of coumarin and oxadiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its diverse biological activities, including anticancer properties through inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylase) .
Anticancer Activity
Recent studies have shown that derivatives containing the oxadiazole scaffold exhibit significant anticancer properties. For instance, a review highlighted that 1,3,4-oxadiazoles can effectively inhibit cancer cell proliferation by targeting specific enzymes . The compound's structure allows it to bind to these targets, potentially leading to apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methoxy... | MDA-MB-231 (breast cancer) | 0.03 | Inhibition of HDAC |
| Other Oxadiazoles | Various | Varies | Enzyme inhibition |
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism Tested | MIC (µg/mL) |
|---|---|---|
| 7-Methoxy... | E. coli | 32 |
| Other Derivatives | K. pneumoniae | 6.25 |
Case Studies
A notable study evaluated the anticancer effects of various oxadiazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with the oxadiazole moiety exhibited enhanced antiproliferative effects under hypoxic conditions compared to normoxic conditions . This suggests that the compound may have applications in targeting tumors with hypoxic microenvironments.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?
- Methodological Answer : The compound is typically synthesized via cyclization of coumarin-carbohydrazide intermediates. For example:
Coumarin-carbohydrazide preparation : React 7-methoxy-3-carboxycoumarin with hydrazine hydrate to form the carbohydrazide intermediate.
Oxadiazole formation : Cyclize the carbohydrazide with carbon disulfide (CS₂) under basic conditions (e.g., KOH) to introduce the 1,3,4-oxadiazole ring.
Thiophene substitution : Couple the oxadiazole intermediate with thiophene-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt .
- Key Tools : Reaction progress is monitored via TLC, and intermediates are purified via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the coumarin scaffold (e.g., δ ~6.2 ppm for H-4, δ ~160 ppm for C-2), oxadiazole protons (δ ~8.5–9.0 ppm), and thiophene substituents (δ ~7.0–7.5 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the oxadiazole moiety?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) to enhance cyclization efficiency .
- Catalysis : Employ pyridine or triethylamine to neutralize HCl byproducts during coupling reactions .
- Temperature Control : Reflux conditions (80–100°C) improve cyclization kinetics but require careful monitoring to avoid decomposition .
- Data Contradiction Analysis : Lower yields (<40%) in some protocols may arise from incomplete cyclization; optimize stoichiometry (e.g., 1:1.2 ratio of carbohydrazide to CS₂) .
Q. What strategies address discrepancies in antimicrobial activity data across studies?
- Methodological Answer :
- Strain-Specific Variability : Test against standardized microbial panels (e.g., ATCC strains) to control genetic drift. For example, S. aureus (Gram-positive) may show higher sensitivity due to membrane permeability differences compared to P. aeruginosa (Gram-negative) .
- Assay Conditions : Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. agar diffusion) to minimize variability .
- Synergistic Effects : Screen combinations with known antibiotics (e.g., β-lactams) to identify potentiating interactions .
Q. How can molecular docking predict the compound’s mechanism of action against microbial targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase, which are critical for bacterial survival.
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions. For example:
Prepare the compound’s 3D structure (optimized via DFT).
Dock into the active site of Plasmodium falciparum riboswitch (as in ), analyzing hydrogen bonds with conserved nucleotides (e.g., G28, U40) .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values to refine models .
Q. What structural modifications enhance bioavailability while retaining activity?
- Methodological Answer :
- Solubility Optimization : Introduce polar groups (e.g., -OH, -SO₃H) at the coumarin 7-position or oxadiazole 5-position. shows trifluoromethyl (-CF₃) improves logP by ~0.5 units .
- Metabolic Stability : Replace labile ester linkages (e.g., in oxadiazole derivatives) with amide bonds to reduce hepatic clearance .
- Pro-drug Design : Mask phenolic -OH groups (e.g., acetylation) to enhance membrane permeability, with enzymatic reactivation in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
